

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH CAS number 957780-52-8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-lle-Thr(psi(Me,Me)pro)-OH

Cat. No.: B13394911 Get Quote

Technical Guide: Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

CAS Number: 957780-52-8

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH**, a pseudoproline dipeptide crucial for advanced solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, synthesis, and application, with a focus on experimental protocols and data presentation for researchers in peptide chemistry and drug development.

Core Concepts and Physicochemical Data

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide derivative designed to overcome challenges associated with peptide aggregation during SPPS.[1][2] The core of this molecule is the pseudoproline (psi) moiety, an oxazolidine ring formed from the threonine residue.[1][2] This structural feature induces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β -sheets that are responsible for inter-chain aggregation.[1][2] By preventing aggregation, this reagent significantly improves coupling efficiency, overall yield, and purity of the final peptide product.[2] It is particularly valuable in the synthesis of long or hydrophobic peptide sequences.[1]



The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminal isoleucine, allowing for its controlled incorporation into the growing peptide chain using standard Fmoc-based SPPS protocols.[3] The pseudoproline ring is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native threonine residue.[1][2]

Table 1: Physicochemical Properties of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH

Property	Value	Source(s)
CAS Number	957780-52-8	[3]
Molecular Formula	C28H34N2O6	[3]
Molecular Weight	494.59 g/mol	[3]
Appearance	White to off-white powder	[3]
Purity	Typically ≥95% (Assay by titration)	[3]
Synonyms	Fmoc-Ile-Thr[\(\Psi(Me,Me)\)Pro]- OH, (4S,5R)-3-[N-(9- Fluorenylmethyloxycarbonyl)- L-isoleucinyl]-2,2,5- trimethyloxazolidine-4- carboxylic acid	[3]
Storage Conditions	≤ -4 °C	[3]

Table 2: Quantitative Analytical Data



Parameter	Data	Notes
Melting Point	Not publicly available	-
Solubility	Soluble in DMF and NMP for SPPS applications	Specific solubility data (e.g., mg/mL) is not readily available in public literature.
Spectroscopic Data	Specific ¹ H NMR, ¹³ C NMR, and Mass Spectrometry data are not readily available in public databases but can be requested from the supplier.	Purity is typically confirmed by HPLC by commercial suppliers.

Synthesis and Experimental Protocols General Synthesis of Fmoc-lle-Thr(psi(Me,Me)pro)-OH

The synthesis of **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH** involves a two-step process: the formation of the pseudoproline moiety from threonine, followed by coupling with Fmoc-isoleucine. The following is a generalized protocol based on patent literature for similar compounds, as a specific, detailed protocol for this exact molecule is not widely published.

Step 1: Synthesis of H-Thr(psi(Me,Me)pro)-OH

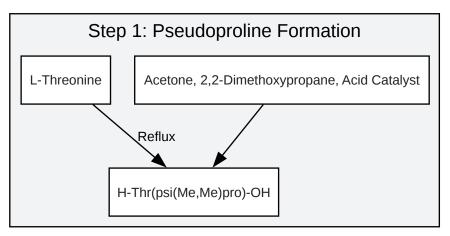
- Suspend L-Threonine in a suitable solvent such as acetone.
- Add 2,2-dimethoxypropane and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
- Reflux the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude product, H-Thr(psi(Me,Me)pro)-OH, is then purified, typically by crystallization.

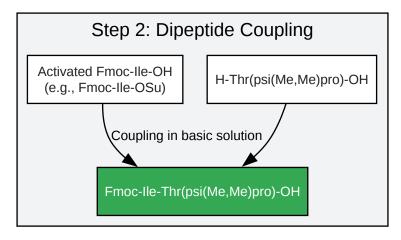
Step 2: Coupling of Fmoc-Ile-OH



- The purified H-Thr(psi(Me,Me)pro)-OH is dissolved in a suitable solvent system, often a mixture of an organic solvent and an aqueous basic solution (e.g., sodium carbonate).
- Fmoc-Ile-OH, activated as an N-hydroxysuccinimide (OSu) ester or a pentafluorophenyl (Pfp) ester, is added to the solution.
- The reaction is stirred at room temperature until completion.
- The product is then worked up by acidification and extraction with an organic solvent.
- The final product, **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH**, is purified by column chromatography or crystallization.

General Synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH





Click to download full resolution via product page



Caption: Generalized workflow for the synthesis of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

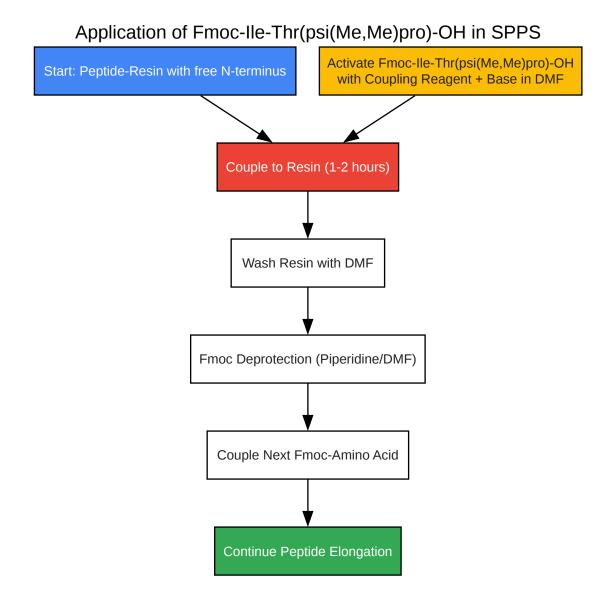
The primary application of **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH** is its incorporation into a growing peptide chain on a solid support to prevent aggregation.

Protocol for Manual Coupling in Fmoc-SPPS:

This protocol assumes a standard Fmoc-SPPS workflow on a resin pre-loaded with the first amino acid.

- Resin Preparation: The peptide-resin is deprotected at the N-terminus by treating with a 20% solution of piperidine in dimethylformamide (DMF) twice (e.g., 3 minutes and then 10 minutes). The resin is then washed thoroughly with DMF.
- Activation of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH:
 - In a separate vessel, dissolve Fmoc-Ile-Thr(psi(Me,Me)pro)-OH (2-5 equivalents relative
 to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 2-5
 equivalents) in a minimal volume of DMF or N-Methyl-2-pyrrolidone (NMP).
 - Add a base, typically N,N-diisopropylethylamine (DIEA) (4-10 equivalents), to the solution and mix.
- Coupling to the Resin:
 - Immediately add the activated dipeptide solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).
- Washing: After the coupling is complete, the resin is drained and washed thoroughly with DMF to remove excess reagents and byproducts.
- Continuation of Synthesis: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.





Click to download full resolution via product page

Caption: Experimental workflow for incorporating the pseudoproline dipeptide in SPPS.

Applications in Research and Drug Development

The use of **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH** is particularly advantageous in the following areas:

• Synthesis of "Difficult" Peptides: It is highly effective in synthesizing peptides that are prone to aggregation, such as those with long hydrophobic sequences.[1]



- Long Peptides and Small Proteins: By improving solubility and coupling kinetics, it enables
 the synthesis of longer and more complex peptides.
- Drug Development: In the development of peptide-based therapeutics, this reagent helps to
 ensure the high purity and yield of the active pharmaceutical ingredient.[3] Enhanced stability
 and resistance to enzymatic degradation have been noted in peptides synthesized with this
 compound.[3]
- Neuroscience Research: It is valuable in the synthesis of neuropeptides for studies on brain function and neurological disorders.[3]

Conclusion

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is a powerful tool in modern peptide chemistry. Its ability to disrupt peptide aggregation during SPPS leads to higher quality synthetic peptides, which is critical for both basic research and the development of novel therapeutics. While detailed public data on some of its physical properties are scarce, its utility and general application are well-documented, making it an indispensable reagent for overcoming synthetic challenges in peptide science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US20100087654A1 Pseudoproline dipeptides Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Fmoc-Ile-Thr(psi(Me,Me)pro)-OH CAS number 957780-52-8]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13394911#fmoc-ile-thr-psi-me-me-pro-oh-cas-number-957780-52-8]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com